2-Fluoro-3-methylbutanoic acid

Catalog No.
S661270
CAS No.
1578-62-7
M.F
C5H9FO2
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methylbutanoic acid

CAS Number

1578-62-7

Product Name

2-Fluoro-3-methylbutanoic acid

IUPAC Name

2-fluoro-3-methylbutanoic acid

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)

InChI Key

DPPSUGSPUHMWEH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)F

Canonical SMILES

CC(C)C(C(=O)O)F

Protein Crystallography:

TFMV has been used as an additive in protein crystallization experiments. Studies have shown that TFMV can improve the quality and yield of protein crystals, which are essential for determining protein structures using X-ray crystallography [].

Enzyme Inhibition:

TFMV has been studied as a potential inhibitor of certain enzymes. Enzymes are biological molecules that act as catalysts for various chemical reactions in living organisms. Inhibiting specific enzymes can be a strategy for developing new drugs. For example, research suggests that TFMV may inhibit the enzyme fatty acid synthase (FAS), which is involved in fatty acid synthesis in cancer cells [].

Material Science:

TFMV has been explored for its potential applications in material science. Studies have investigated the use of TFMV in the development of new types of polymers and ionic liquids, which are salts that are liquid at room temperature [, ].

2-Fluoro-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom at the second carbon position of a five-carbon chain, along with a carboxylic acid functional group. Its molecular formula is C5H9FO2C_5H_9FO_2, and it has a molecular weight of approximately 120.12 g/mol. The structure of 2-fluoro-3-methylbutanoic acid can be represented as follows:

This compound is notable for its unique combination of functional groups, which include a carboxylic acid and a fluorine substituent. The fluorine atom significantly alters the chemical properties of the compound compared to non-fluorinated analogs, influencing its reactivity, stability, and biological interactions.

There is no documented information regarding a specific mechanism of action for 2-fluoro-3-methylbutanoic acid.

As with any research chemical, it's advisable to handle 2-fluoro-3-methylbutanoic acid with proper safety precautions. Since detailed information is limited, one can infer some general safety considerations based on its functional groups:

  • Carboxylic acids can be corrosive and irritate skin and eyes.
  • Fluorine can potentially increase reactivity, so standard precautions for handling fluorinated compounds should be followed [].
, including:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes. For example, oxidation with chromic acid can yield 2-fluoro-3-methylbutanone.
  • Reduction: The carboxylic acid group can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common nucleophiles include thiols and azides.

These reactions can be employed in synthetic organic chemistry to modify the compound for various applications.

2-Fluoro-3-methylbutanoic acid has been investigated for its biological activity, particularly in enzyme interactions. Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a valuable compound in biochemical research.

Additionally, its carboxylic acid group allows for hydrogen bonding with biological molecules, potentially influencing enzyme mechanisms and protein-ligand interactions.

The synthesis of 2-fluoro-3-methylbutanoic acid typically involves several steps:

  • Fluorination: A suitable precursor molecule undergoes fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Carboxylation: The resulting fluorinated compound can then be subjected to carboxylation to introduce the carboxylic acid group.
  • Purification: Following synthesis, the product is usually purified through methods such as recrystallization or chromatography to obtain a high-purity compound.

These methods are essential for producing 2-fluoro-3-methylbutanoic acid in both laboratory and industrial settings.

2-Fluoro-3-methylbutanoic acid finds utility in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
  • Biological Studies: Its unique structure allows it to interact with biological systems, making it useful in studies involving enzyme inhibition and metabolic pathways.
  • Material Science: The compound has potential applications in developing specialty chemicals and materials with tailored properties due to its unique functional groups.

Research on 2-fluoro-3-methylbutanoic acid has focused on its interactions with biological molecules. Studies indicate that the compound may inhibit specific enzymes such as fatty acid synthase, which plays a role in lipid metabolism. This inhibition could have implications for developing therapeutic agents targeting metabolic disorders.

Several compounds share structural similarities with 2-fluoro-3-methylbutanoic acid. These include:

  • 2-Chloro-3-methylbutanoic acid
  • 2-Bromo-3-methylbutanoic acid
  • 2-Iodo-3-methylbutanoic acid

Uniqueness

The uniqueness of 2-fluoro-3-methylbutanoic acid lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine's high electronegativity and small size significantly influence reactivity and stability, making this compound particularly interesting for various applications in chemistry and biology.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1578-62-7

Dates

Modify: 2023-08-15

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